molecular formula C17H17BrN2 B14704469 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide CAS No. 23918-74-3

4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide

Cat. No.: B14704469
CAS No.: 23918-74-3
M. Wt: 329.2 g/mol
InChI Key: PMYKXCJJIVBSHH-UHFFFAOYSA-N
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Description

4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is a chemical compound with the molecular formula C17H16N2BrH. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide typically involves the reaction of N-alkylisatoic anhydrides with malononitrile in pyridine, leading to the formation of 2-amino-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carbonitriles. These intermediates are then treated with an excess of aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

    Substitution: The imino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide involves its interaction with cellular targets, leading to various biological effects. For example, it has been shown to inhibit the resumption of progesterone-induced oocyte meiosis by affecting the activity of cyclin-dependent kinases (Cdks) and other cell cycle regulators . This inhibition is mediated through the dephosphorylation of Cdk1 and the degradation of cyclin B, resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is unique due to its specific imino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

23918-74-3

Molecular Formula

C17H17BrN2

Molecular Weight

329.2 g/mol

IUPAC Name

1-(2-phenylethyl)quinolin-4-imine;hydrobromide

InChI

InChI=1S/C17H16N2.BrH/c18-16-11-13-19(17-9-5-4-8-15(16)17)12-10-14-6-2-1-3-7-14;/h1-9,11,13,18H,10,12H2;1H

InChI Key

PMYKXCJJIVBSHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=N)C3=CC=CC=C32.Br

Origin of Product

United States

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